1-(1-Bromoethyl)-3-chloro-2-fluorobenzene
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Overview
Description
1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chlorine atom, and a fluorine atom
Mechanism of Action
Target of Action
Organic compounds like “1-(1-Bromoethyl)-3-chloro-2-fluorobenzene” could potentially interact with a variety of biological targets. These could include proteins, enzymes, or receptors within the body. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its targets through various types of chemical reactions. For instance, it might bind to a protein or enzyme, altering its function. Alternatively, it could participate in a chemical reaction, leading to the formation of a new compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways within the body. For example, it might inhibit an enzyme, disrupting a metabolic pathway, or it could bind to a receptor, triggering a signaling pathway .
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical properties. For example, its solubility could affect its absorption and distribution, while its chemical structure could influence how it’s metabolized and excreted .
Result of Action
The effects of the compound at the molecular and cellular level would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in cell signaling .
Action Environment
Various environmental factors could influence the action, efficacy, and stability of the compound. These could include the pH of the environment, the presence of other compounds, and the temperature .
Preparation Methods
The synthesis of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene typically involves multi-step organic reactions. One common method includes the bromination of ethylbenzene derivatives followed by chlorination and fluorination. The reaction conditions often require the use of catalysts such as iron(III) bromide for bromination and aluminum chloride for Friedel-Crafts alkylation. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(1-Bromoethyl)-3-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding ethyl derivative.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the bromoethyl group to a carboxylic acid.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common reagents and conditions used in these reactions include hydrobromic acid, sulfuric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Bromoethyl)-3-chloro-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Comparison with Similar Compounds
1-(1-Bromoethyl)-3-chloro-2-fluorobenzene can be compared with other similar compounds such as:
1-(1-Bromoethyl)-3-chlorobenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-(1-Bromoethyl)-2-fluorobenzene: The position of the chlorine atom is different, affecting its chemical properties.
1-(1-Bromoethyl)-4-chloro-2-fluorobenzene:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Properties
IUPAC Name |
1-(1-bromoethyl)-3-chloro-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGPZZDWBXMVEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-23-1 |
Source
|
Record name | 1-(1-bromoethyl)-3-chloro-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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